Dibenzo(c,g)phenanthrene

DNA adduct nucleotide excision repair genotoxicity

Dibenzo(c,g)phenanthrene (pentahelicene) is the definitive fjord-region PAH reference standard for scientists investigating structure-activity relationships in environmental carcinogenesis. Unlike planar bay-region PAHs (e.g., benzo[a]pyrene), its twisted conformation drives preferential deoxyadenosine adduct formation and weak NER recognition, resulting in enhanced genotoxicity and persistence. This compound's distinct tumor-type selectivity profile—favoring adenocarcinomas over sarcomas—makes it irreplaceable for mammary tumorigenesis studies and PAH source apportionment via HPLC/MS. Procure this >95.0% (HPLC) certified standard to ensure analytical accuracy and mechanistic specificity in your DNA adduct, metabolic activation (GST), and environmental monitoring workflows.

Molecular Formula C22H14
Molecular Weight 278.3 g/mol
CAS No. 188-52-3
Cat. No. B086904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo(c,g)phenanthrene
CAS188-52-3
Molecular FormulaC22H14
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54
InChIInChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H
InChIKeyJKPCLJPYZMKPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo(c,g)phenanthrene CAS 188-52-3: Fjord-Region PAH Reference Standard for Carcinogenesis and DNA Adduct Research


Dibenzo(c,g)phenanthrene (CAS 188-52-3), also known as pentahelicene or [5]helicene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14 and a molecular weight of 278.35 g/mol [1]. The compound adopts a non-planar, twisted conformation due to steric hindrance between its terminal benzene rings, which classifies it as a fjord-region PAH [2]. Unlike planar bay-region PAHs such as benzo[a]pyrene, the fjord-region geometry profoundly influences the compound's metabolic activation, DNA adduct conformation, and biological activity, making it a critical reference compound for structure-activity relationship studies in environmental carcinogenesis [3]. Dibenzo(c,g)phenanthrene is commercially available as an analytical reference standard with a purity of >95.0% (HPLC), suitable for use as a calibrant in chromatographic and mass spectrometric analyses of environmental PAH mixtures [4].

Why Generic Substitution of Dibenzo(c,g)phenanthrene with Bay-Region PAHs Compromises Experimental Validity


Substituting dibenzo(c,g)phenanthrene with more commonly available bay-region PAHs such as benzo[a]pyrene or chrysene is scientifically unjustified due to fundamental differences in molecular topology, metabolic activation pathways, and DNA adduct repair susceptibility. Fjord-region PAHs like dibenzo(c,g)phenanthrene exhibit greater DNA binding affinity and weaker nucleotide excision repair (NER) complexation than their bay-region analogs, rendering them more genotoxic and persistent in biological systems [1]. Moreover, the twisted fjord-region geometry yields distinct diol epoxide metabolites that preferentially form adducts with deoxyadenosine rather than deoxyguanosine, a divergence in DNA targeting that directly impacts mutational spectra and carcinogenic potency [2]. Even within the fjord-region class, compounds are not interchangeable: dibenzo(c,g)phenanthrene exhibits a unique tumor-type selectivity profile compared to dibenzo[a,l]pyrene, inducing a higher proportion of adenomas and adenocarcinomas versus sarcomas in animal models [3]. These non-substitutable characteristics underscore why dibenzo(c,g)phenanthrene must be procured specifically for studies investigating fjord-region PAH mechanisms, structure-activity relationships, or environmental monitoring of this distinct carcinogen subclass.

Quantitative Differentiation of Dibenzo(c,g)phenanthrene: Evidence-Based Comparator Data for Procurement Decision-Making


Enhanced DNA Binding Affinity and Repair Evasion of Benzo[c]phenanthrene Adducts Versus Bay-Region Analogs

Benzo[c]phenanthrene, the core fjord-region structure of dibenzo(c,g)phenanthrene, forms DNA adducts that exhibit greater binding affinity and weaker RAD4-RAD23 (NER recognition) complexation than those formed by the bay-region analog benzo[a]pyrene. Free energy perturbation calculations demonstrate that fjord-region PAH-DNA adducts have higher relative binding free energies, indicating stronger intercalation and more stable lesion formation, while simultaneously showing reduced affinity for the NER recognition complex, a combination that predicts resistance to repair and enhanced genotoxic persistence [1].

DNA adduct nucleotide excision repair genotoxicity molecular dynamics

Distinct Tumor-Type Selectivity of Benzo[c]phenanthrene Diol Epoxide Versus Dibenzo[a,l]pyrene Diol Epoxide

In a direct head-to-head comparison of fjord-region diol epoxides administered to female CD rats (1.2 μmol/rat, 20 rats/group, 41-week study), BcPDE (the diol epoxide of benzo[c]phenanthrene) exhibited comparable potency to BgCDE for induction of adenomas and adenocarcinomas, with both being more active than DB[a,l]PDE. Conversely, DB[a,l]PDE was significantly more active than BcPDE and BgCDE for induction of sarcomas [1].

mammary carcinogenesis tumor spectrum adenoma sarcoma

Reduced Glutathione S-Transferase-Mediated Detoxification of Benzo[c]phenanthrene Diol Epoxides Compared to Bay-Region Analogs

The catalytic efficiencies of human GST isoenzymes (A1-1, M1-1, P1-1) for conjugating benzo[c]phenanthrene diol epoxide (BPhDE) stereoisomers with glutathione range from 0.122 to 1.28 /mM/s, values that are considerably lower than those previously estimated for the bay-region diol epoxides of benzo[a]pyrene [1].

detoxification glutathione S-transferase catalytic efficiency metabolism

Potent Mammary Carcinogenicity of Benzo[c]phenanthrene Diol Epoxide Exceeds That of Benzo[a]pyrene Diol Epoxide

In a direct comparative study, anti-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene (BcPDE), the fjord-region diol epoxide derived from benzo[c]phenanthrene, rapidly induced significantly more fibroadenoma and adenocarcinoma than the bay-region diol epoxide anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) when injected into the mammary fat pads of female CD rats at a total dose of 12.2 μmol [1].

mammary tumorigenesis carcinogenic potency fibroadenoma adenocarcinoma

Analytical Purity and Handling Specifications Differentiating Dibenzo(c,g)phenanthrene as a Research-Grade Reference Standard

Dibenzo(c,g)phenanthrene is supplied with a certified purity of >95.0% as determined by HPLC, meeting the requirements for use as an analytical reference standard in chromatographic and mass spectrometric quantification of environmental PAH mixtures [1]. The compound is air-sensitive and requires storage under inert gas at room temperature (<15°C) in a cool, dark place, conditions that are critical for maintaining chemical integrity and preventing oxidative degradation [1].

reference standard HPLC purity storage conditions analytical chemistry

Validated Research and Industrial Application Scenarios for Dibenzo(c,g)phenanthrene (CAS 188-52-3)


Mechanistic Studies of Fjord-Region PAH Carcinogenesis and DNA Adduct Repair

Dibenzo(c,g)phenanthrene serves as an indispensable positive control and mechanistic probe in studies investigating the enhanced genotoxicity and repair evasion of fjord-region PAH-DNA adducts. Its greater DNA binding affinity and weaker NER recognition complexation compared to benzo[a]pyrene [1] make it the compound of choice for elucidating structure-activity relationships governing PAH carcinogenic potency. Researchers can leverage this differential repair susceptibility to dissect the molecular determinants of adduct persistence and their contribution to mutation fixation.

Mammary Carcinogenesis Models and Tumor Spectrum Analysis

Given the potent mammary carcinogenicity of its diol epoxide metabolite BcPDE, which significantly outperforms the bay-region BPDE in inducing fibroadenomas and adenocarcinomas [1], dibenzo(c,g)phenanthrene is ideally suited for mammary tumorigenesis studies in rodent models. Its distinct tumor-type selectivity profile—favoring adenomas/adenocarcinomas over sarcomas relative to dibenzo[a,l]pyrene [2]—enables researchers to investigate the molecular basis of PAH-induced tumor heterogeneity and to identify biomarkers specific to fjord-region PAH exposure.

Environmental PAH Analysis and Source Apportionment

As a reference standard with certified HPLC purity >95.0% [1], dibenzo(c,g)phenanthrene is essential for the accurate quantification of fjord-region PAHs in environmental samples (air particulate matter, soil, sediment, and water). Its inclusion in analytical calibration curves supports source apportionment studies, as the relative abundance of fjord-region versus bay-region PAHs can serve as a diagnostic fingerprint for specific combustion sources (e.g., diesel exhaust, coal tar). The compound's air-sensitivity and storage requirements [1] underscore the need for careful handling to maintain standard integrity.

Detoxification Pathway and Metabolism Studies

The markedly lower catalytic efficiency of human GST isoenzymes toward benzo[c]phenanthrene diol epoxides (0.122-1.28 /mM/s) compared to bay-region analogs [1] positions dibenzo(c,g)phenanthrene as a critical substrate for investigating inter-individual variability in PAH detoxification capacity. Studies employing this compound can assess the functional consequences of GST polymorphisms on the metabolic activation and clearance of fjord-region PAHs, with direct implications for human cancer susceptibility and risk assessment.

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